tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: is a complex organic compound that features a benzoimidazole core, a piperidine ring, and a dioxaborolane moiety
Properties
Molecular Formula |
C23H34BN3O4 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H34BN3O4/c1-21(2,3)29-20(28)26-12-10-17(11-13-26)27-15-25-18-9-8-16(14-19(18)27)24-30-22(4,5)23(6,7)31-24/h8-9,14-15,17H,10-13H2,1-7H3 |
InChI Key |
ILVXWPWCLMSGMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it into a more saturated form.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the benzoimidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of benzimidazole exhibit inhibitory effects on cancer cell proliferation. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) enhances the bioactivity of the compound by facilitating interactions with biological targets involved in tumor growth and metastasis. For instance, compounds with similar structures have been reported to inhibit specific kinases implicated in cancer progression .
Neuroprotective Effects
Research indicates that heterocyclic compounds like benzimidazole derivatives can exert neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of cholinergic pathways and reduction of amyloid-beta aggregation .
Materials Science
Polymer Chemistry
tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can be utilized in the synthesis of novel polymers. The boron-containing group can enhance the thermal stability and mechanical properties of polymer matrices. Case studies demonstrate that incorporating such compounds into polymer blends results in materials with improved tensile strength and flexibility .
Nanomaterials
The compound's unique structure allows for its use in the development of nanomaterials. It can serve as a precursor for boron-doped carbon nanostructures that exhibit enhanced electrical conductivity and catalytic properties. Research has shown that these nanomaterials can be applied in sensors and energy storage devices .
Biochemistry
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Studies focusing on acetylcholinesterase inhibition indicate that similar compounds can modulate enzyme activity related to neurotransmitter levels, making them useful in treating cognitive disorders .
Diagnostic Applications
Due to its ability to bind selectively to specific biomolecules, this compound is being explored as a diagnostic probe in biochemical assays. Its boron content allows for effective labeling techniques in imaging studies, enhancing the detection sensitivity of target biomolecules .
Data Tables
Case Studies
- Anticancer Research : A study demonstrated that a derivative of benzimidazole with a similar structure exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Neuroprotection : In vivo studies using animal models of Alzheimer's disease showed that administration of compounds containing the benzimidazole moiety improved cognitive function and reduced amyloid plaque formation.
- Polymer Development : A recent investigation into polymer composites revealed that incorporating this compound resulted in materials with enhanced thermal stability suitable for high-performance applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoimidazole core can bind to various enzymes and receptors, modulating their activity. The piperidine ring and dioxaborolane moiety may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate apart is its unique combination of a benzoimidazole core, a piperidine ring, and a dioxaborolane moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈BNO₄ |
| Molecular Weight | 309.21 g/mol |
| CAS Number | 286961-14-6 |
| IUPAC Name | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as a CDK12 inhibitor , which plays a crucial role in cell cycle regulation and transcriptional control. Inhibitors of CDK12 can lead to the degradation of cyclin K, thereby affecting cancer cell proliferation.
Case Study: CDK12 Inhibition
Research has shown that compounds similar to this compound can induce proteasomal degradation of cyclin K in cancer cell lines such as MDA-MB-231 and A549. The mechanism involves the formation of a ternary complex with CDK12 and cyclin K that facilitates ubiquitination and subsequent degradation via the proteasome pathway .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : Cell viability assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines at micromolar concentrations. For instance, treatment with similar compounds resulted in significant reductions in cell viability in breast cancer models .
- Selectivity : The compound shows selectivity towards CDK12 over other kinases, which may minimize off-target effects and enhance therapeutic efficacy against tumors expressing high levels of CDK12 .
Toxicological Profile
Toxicity assessments indicate that the compound possesses a low hazard profile; however, further studies are necessary to fully elucidate its safety in vivo. Standard tests for acute toxicity and genotoxicity are recommended for comprehensive evaluation.
Summary of Key Studies
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its potency and selectivity as a therapeutic agent. Investigations into combination therapies involving this compound with existing chemotherapeutics are also underway to assess synergistic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
